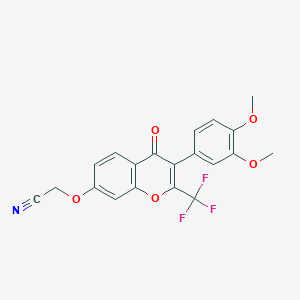

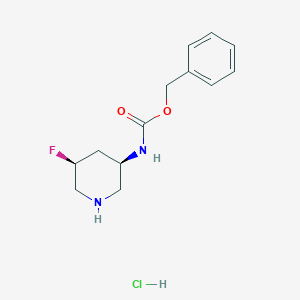

Methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OSM-S-222: は、アミノチエノピリミジン系に属する化合物であり、マラリア治療において大きな可能性を示しています。この化合物は、オープンソースコラボレーションを通じて新たな抗マラリア薬を開発することを目的としたオープンソースマラリアプロジェクトの一環です。 OSM-S-222は、OSM-S-106などのシリーズ内の他の化合物と構造的に関連しており、最も重度のマラリアの原因となる寄生虫であるPlasmodium falciparumに対する有効性が研究されています .

準備方法

合成経路と反応条件: OSM-S-222の合成には、チエノピリミジン骨格の構築、続いてハロゲン化アミノチエノピリミジン骨格の完成が含まれます。合成経路は通常、チオフェン出発物質の調製から始まり、その後、所望のアミノチエノピリミジン構造を形成するために様々な反応が行われます。 重要なステップには、ハロゲン化、アミノ化、ボロン酸エステルの形成が含まれます .

工業生産方法: OSM-S-222の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室での合成手順のスケールアップになります。これには、反応条件の最適化、高純度の試薬の使用、化合物の安定かつ効率的な生産を保証するための大型反応器の使用が含まれます。

化学反応解析

反応の種類: OSM-S-222は、次のような様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、様々な酸化された誘導体を形成することができます。

還元: 還元反応は、チエノピリミジン骨格上の官能基を修飾するために使用できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、アミノチエノピリミジン骨格の様々な誘導体があり、それらは生物活性と潜在的な治療用途についてさらに研究することができます。

科学研究への応用

化学: OSM-S-222は、反応機構の研究と新しい合成方法の開発に使用されています。 そのユニークな構造により、様々な化学変換の探求と反応条件の最適化が可能になります .

生物学: 生物学的研究では、OSM-S-222は抗マラリア特性について研究されています。 Plasmodium falciparum培養に対して強力な活性を示しており、マラリア対策において貴重なツールとなっています .

医学: 化合物の抗マラリア薬としての可能性は、医学研究において非常に注目されています。 研究は、有効性、毒性、耐性発達に焦点を当てており、有望な結果が、新しい治療薬としての可能性を示しています .

産業: 製薬業界では、OSM-S-222は、新しい抗マラリア薬の開発のためのリード化合物として役立っています。 オープンソースであることから、共同研究開発が可能になり、効果的な治療法の発見が加速されます .

化学反応の分析

Types of Reactions: OSM-S-222 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the thienopyrimidine scaffold.

Substitution: Substitution reactions, particularly halogenation and amination, are crucial in the synthesis and modification of OSM-S-222.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation is typically carried out using reagents like bromine or chlorine, while amination involves the use of amines and catalysts.

Major Products: The major products formed from these reactions include various derivatives of the aminothienopyrimidine scaffold, which can be further studied for their biological activity and potential therapeutic applications.

科学的研究の応用

Chemistry: OSM-S-222 is used in the study of reaction mechanisms and the development of new synthetic methodologies. Its unique structure allows for the exploration of various chemical transformations and the optimization of reaction conditions .

Biology: In biological research, OSM-S-222 is studied for its antimalarial properties. It has shown potent activity against Plasmodium falciparum cultures, making it a valuable tool in the fight against malaria .

Medicine: The compound’s potential as an antimalarial drug is of significant interest in medical research. Studies have focused on its efficacy, toxicity, and resistance development, with promising results indicating its potential as a new therapeutic agent .

Industry: In the pharmaceutical industry, OSM-S-222 serves as a lead compound for the development of new antimalarial drugs. Its open-source nature allows for collaborative research and development, accelerating the discovery of effective treatments .

作用機序

OSM-S-222は、Plasmodium falciparum細胞質アスパラギン-tRNA合成酵素を阻害することにより、その効果を発揮します。この阻害は、タンパク質翻訳を阻害し、寄生虫におけるアミノ酸飢餓応答を活性化します。 この化合物は、酵素と共有結合性付加物を形成し、酵素の活性を効果的に阻害し、寄生虫の死に至ります .

類似化合物との比較

類似化合物:

OSM-S-106: 類似の抗マラリア特性を持つ別のアミノチエノピリミジン化合物です。

TCMDC-135294: 同一シリーズで同定された構造的に関連する化合物です.

独自性: OSM-S-222は、Plasmodium falciparum細胞質アスパラギン-tRNA合成酵素の特異的な阻害において独特です。この標的指向的な作用機序は、オープンソース開発と組み合わされ、他の抗マラリア化合物とは一線を画しています。 その構造修飾は、より強力な誘導体のさらなる最適化と開発の機会も提供します .

特性

IUPAC Name |

methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNBVAIULMGGMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-fluorophenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2854450.png)

![6-(2-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2854453.png)

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2854458.png)

![[1-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2854464.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide](/img/structure/B2854467.png)